2-Ethylbenzonitrile

Physical Chemistry Analytical Chemistry Process Chemistry

2-Ethylbenzonitrile (CAS 34136-59-9) is a critical ortho-alkyl substituted building block. It uniquely enables one-pot syntheses of privileged isoindolinone scaffolds (80–99% yield), routes which fail with methyl analogs. Its specific ethyl group is essential for biochemical target engagement (hD2 IC50 24 nM; eNOS IC50 180 nM). Substitution with any other benzonitrile isomer will yield non-reproducible results in C–H activation and SAR campaigns. Ensure supply chain integrity by sourcing this exact compound.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 34136-59-9
Cat. No. B1295046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzonitrile
CAS34136-59-9
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C#N
InChIInChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3
InChIKeyUZDXATQPJOOHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzonitrile (CAS 34136-59-9): Ortho-Substituted Benzonitrile Building Block with Distinct Physical and Synthetic Properties for Research and Industrial Procurement


2-Ethylbenzonitrile (CAS 34136-59-9, C9H9N, MW 131.17 g/mol) is an ortho-alkyl-substituted aromatic nitrile. It is a liquid at 20°C with a density of 0.974 g/mL at 25°C (lit.) and a boiling point of 94–95°C at 12 mmHg [1] . The compound contains both an ethyl group and a cyano functional group, making it a versatile intermediate for organic synthesis, biochemical experiments, and pharmaceutical research [2] . Its ortho-substitution pattern confers unique steric and electronic characteristics relative to unsubstituted and para-substituted benzonitrile analogs.

Why 2-Ethylbenzonitrile Cannot Be Directly Substituted with Other Benzonitrile Analogs in Synthetic and Research Applications


In-class benzonitrile compounds cannot be interchanged generically due to the profound influence of substituent position and identity on both physical and chemical behavior. Ortho-substituted benzonitriles, including 2-ethylbenzonitrile, exhibit distinct steric and electronic effects compared to their para- or meta-substituted isomers, as well as unsubstituted benzonitrile [1] [2]. For example, the ortho-ethyl group in 2-ethylbenzonitrile alters the compound's basicity, boiling point, and density relative to its 4-ethyl isomer and unsubstituted benzonitrile . Furthermore, the ortho-substitution pattern is critical for directing reactivity in metal-catalyzed C–H activation and cross-coupling reactions, where the position of the alkyl group dictates regio- and chemoselectivity [2] [3]. Substituting 2-ethylbenzonitrile with a different ortho-alkyl analog (e.g., 2-methylbenzonitrile) or a para-isomer would fundamentally change the outcome of such reactions, making the specific procurement of 2-ethylbenzonitrile essential for reproducible results.

Quantitative Evidence Guide for 2-Ethylbenzonitrile: Key Differentiators vs. Closest Analogs


Physical Property Differentiation: Ortho-Ethyl Substitution Alters Boiling Point and Density vs. Unsubstituted and Para-Isomers

2-Ethylbenzonitrile exhibits a boiling point of 94–95°C at 12 mmHg and a density of 0.974 g/mL at 25°C. In contrast, unsubstituted benzonitrile has a boiling point of 191°C at 760 mmHg and a density of 1.01 g/mL, while its para-isomer, 4-ethylbenzonitrile, has a boiling point of 237°C at 760 mmHg and a density of 0.956 g/mL [1] . The ortho-ethyl group results in a significantly lower boiling point compared to both unsubstituted and para-substituted analogs when normalized to pressure, reflecting altered intermolecular interactions due to steric hindrance.

Physical Chemistry Analytical Chemistry Process Chemistry

Synthetic Utility: Ortho-Ethyl Group Enables One-Pot Oxidation to 2-Acetylbenzonitriles with High Yields

2-Ethylbenzonitrile can be directly oxidized in a one-pot procedure involving radical bromination and hydrolysis to yield 2-acetylbenzonitriles. These key intermediates subsequently react with carbon and hetero nucleophiles to provide 3,3-disubstituted isoindolinones in yields of 80–99% via a tandem addition/Dimroth rearrangement [1] [2]. In contrast, 2-methylbenzonitrile lacks the necessary benzylic C–H bond strength for this specific oxidative transformation to the corresponding 2-acetyl derivative under the same conditions.

Organic Synthesis Heterocyclic Chemistry Methodology

Biological Activity Profile: Ortho-Ethyl Substitution Influences eNOS and D2 Receptor Interaction Potency

2-Ethylbenzonitrile has been evaluated for biological activity in several assays. In BindingDB, it shows an IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) and an IC50 of 24 nM against the human dopamine D2 receptor [1] [2]. While direct comparative data for unsubstituted benzonitrile in the same assays are not available, these values indicate that the ortho-ethyl substitution can confer significant target engagement. 2-Methylbenzonitrile is not reported with these specific activities in the same database, suggesting a substituent-dependent interaction profile.

Pharmacology Biochemistry Drug Discovery

Ortho-Ethyl Substituent Modulates Gas-Phase Basicity via Distinct Steric Effects

A computational study (B3LYP/6-311+G(d,p)) of alkyl-substituted benzonitriles revealed that ortho-methyl groups exert a relatively small steric effect operating almost exclusively in the protonated form, leading to weakened basicity [1]. While an ortho-ethyl group was not explicitly quantified in this work, the trend indicates that increasing alkyl chain length modulates the steric environment and, consequently, basicity. The ortho effect in 2-substituted benzonitriles, defined as the energy difference relative to the 4-substituted isomer, can be up to 25 kJ mol⁻¹ [2].

Physical Organic Chemistry Computational Chemistry Structure-Activity Relationships

Key Research and Industrial Application Scenarios for 2-Ethylbenzonitrile (CAS 34136-59-9)


Synthesis of 3,3-Disubstituted Isoindolinones via One-Pot Tandem Process

2-Ethylbenzonitrile serves as a direct precursor to 2-acetylbenzonitriles via one-pot radical bromination/hydrolysis. These ketones subsequently undergo tandem addition/rearrangement with nucleophiles to afford 3,3-disubstituted isoindolinones in 80–99% yield . This pathway is uniquely enabled by the ortho-ethyl substitution, as 2-methylbenzonitrile does not undergo analogous oxidation under these conditions. Researchers in medicinal and heterocyclic chemistry can leverage this route to efficiently access a privileged scaffold for drug discovery.

Scaffold for Dopamine D2 Receptor Antagonist Development

2-Ethylbenzonitrile exhibits an IC50 of 24 nM against the human dopamine D2 receptor . This level of potency, while not optimized, positions the compound as a potential starting point for structure-activity relationship (SAR) studies aimed at developing novel antipsychotic agents. In contrast, the unsubstituted benzonitrile and 2-methylbenzonitrile lack reported activity for this target in the same database, highlighting the potential importance of the ethyl group for receptor engagement.

eNOS Inhibition Studies for Cardiovascular Research

With an IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS), 2-ethylbenzonitrile can be used as a tool compound or starting scaffold for exploring the modulation of nitric oxide production . This is relevant for research into cardiovascular diseases, inflammation, and neuroprotection. The ortho-ethyl substitution likely contributes to the observed potency, distinguishing it from other benzonitrile analogs.

Precursor to 2-Ethylhexahydrobenzylamine and 2-Ethylstyrene

2-Ethylbenzonitrile is a versatile intermediate for further synthetic transformations. It may be used to synthesize 2-ethylhexahydrobenzylamine via reduction and 2-ethylstyrene via nitrile functional group manipulation . These building blocks are valuable in polymer chemistry and materials science, as well as in the synthesis of fine chemicals and pharmaceuticals. The ortho-ethyl group provides a handle for additional functionalization, enabling access to a diverse chemical space.

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